REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[O:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[Br:14]Br>C(OCC)C>[Br:14][CH:9]1[CH2:8][CH2:7][O:6][C:5]2[CH:12]=[CH:13][C:2]([Br:1])=[CH:3][C:4]=2[C:10]1=[O:11]
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OCCCC2=O)C=C1
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Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with aqueous sodium thiosulfate solution (30 mL)
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Type
|
EXTRACTION
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Details
|
the product extracted into diethyl ether (2×30 mL) The combined
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Type
|
DRY_WITH_MATERIAL
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Details
|
organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
purified on silica
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C2=C(OCC1)C=CC(=C2)Br)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |